Pyrimidine, 4-hydroxy-2-methylamino-
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Overview
Description
2-(Methylamino)-3,4-dihydropyrimidin-4-one is a heterocyclic organic compound that features a pyrimidine ring with a methylamino group attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a β-keto ester with a guanidine derivative under basic conditions to form the pyrimidine ring. The methylamino group can be introduced through subsequent methylation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-(Methylamino)-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(methylamino)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)ethanol: Used in synthetic chemistry and various industrial applications.
Sodium 2-(methylamino)ethanesulfonate: Utilized in the synthesis of conductive polymers and surfactants.
Methylaminoquinolines: Known for their medicinal properties, particularly in antimalarial drugs.
Uniqueness
2-(Methylamino)-3,4-dihydropyrimidin-4-one is unique due to its specific structure and the presence of both a pyrimidine ring and a methylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
Pyrimidine derivatives, particularly Pyrimidine, 4-hydroxy-2-methylamino- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound exhibits various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. The following sections provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Overview of Biological Activities
Pyrimidine derivatives are known to possess a wide range of biological activities, which include:
- Anticancer : Effective against various cancer cell lines.
- Anti-inflammatory : Inhibits key inflammatory mediators.
- Antimicrobial : Exhibits antibacterial and antifungal properties.
- Antioxidant : Provides protection against oxidative stress.
Anticancer Activity
Recent studies have highlighted the anticancer potential of Pyrimidine, 4-hydroxy-2-methylamino-. For instance, a study evaluated its effects on different cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated significant cytotoxic effects with varying IC50 values.
Table 1: Anticancer Activity of Pyrimidine Derivatives
Compound | Cell Line | IC50 (μM) | Reference |
---|---|---|---|
Pyrimidine, 4-hydroxy-2-methylamino- | MCF-7 | 0.09 | |
Compound 12 | MCF-7 | 0.09 | |
Compound 16 | A549 | 0.03 | |
Compound 3 | MDA-MB-231 | 0.045 |
The compound demonstrated an IC50 value of 0.09 μM against MCF-7 cells, indicating potent anticancer activity compared to other derivatives tested in the same study .
Anti-inflammatory Activity
Pyrimidine derivatives also exhibit anti-inflammatory properties by inhibiting the activity of cyclooxygenase enzymes (COX). The inhibition of COX-2 is particularly significant in reducing inflammation.
Table 2: Anti-inflammatory Activity of Pyrimidine Derivatives
The compound showed an IC50 value comparable to indomethacin, a commonly used anti-inflammatory drug, indicating its potential as an anti-inflammatory agent .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, Pyrimidine, 4-hydroxy-2-methylamino- has demonstrated antimicrobial activity against various pathogens. Studies have shown effectiveness against both bacterial and fungal strains.
Table 3: Antimicrobial Activity
Pathogen | Activity | Reference |
---|---|---|
Staphylococcus aureus | Effective | |
Escherichia coli | Moderate | |
Candida albicans | Effective |
The compound exhibited significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans , supporting its use in treating infections .
Case Studies and Research Findings
- Cytotoxicity Study : A recent investigation assessed the cytotoxic effects of Pyrimidine derivatives on HepG2 (liver cancer) and HCT-116 (colon cancer) cell lines. The study found that certain derivatives exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents .
- Mechanistic Insights : Research has indicated that the mechanism of action for Pyrimidine derivatives involves the induction of apoptosis in cancer cells and the inhibition of key signaling pathways associated with tumor growth .
- Structural Modifications : Studies on structural modifications of pyrimidines have revealed that specific substitutions can enhance biological activity. For instance, electron-donating groups at certain positions on the pyrimidine ring significantly improve anticancer efficacy .
Properties
IUPAC Name |
2-(methylamino)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-6-5-7-3-2-4(9)8-5/h2-3H,1H3,(H2,6,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKFHTZUOARWFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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